molecular formula C18H24N2O2 B2530794 (E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide CAS No. 1012956-13-6

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

Cat. No.: B2530794
CAS No.: 1012956-13-6
M. Wt: 300.402
InChI Key: ZZKYWYNDVMNBSD-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The starting materials, such as 2,4,5-trimethylbenzaldehyde and ethyl cyanoacetate, undergo a Knoevenagel condensation reaction to form the α,β-unsaturated nitrile.

    Amidation: The nitrile intermediate is then reacted with 3-ethoxypropylamine under appropriate conditions to form the enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ethoxypropyl group or the trimethylphenyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(3-ethoxypropyl)-3-phenylprop-2-enamide: Lacks the trimethyl groups on the phenyl ring.

    (E)-2-cyano-N-(3-methoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide: Has a methoxy group instead of an ethoxy group.

Uniqueness

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is unique due to the presence of the ethoxypropyl group and the trimethylphenyl group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-5-22-8-6-7-20-18(21)17(12-19)11-16-10-14(3)13(2)9-15(16)4/h9-11H,5-8H2,1-4H3,(H,20,21)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKYWYNDVMNBSD-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=C(C=C(C(=C1)C)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C(=C/C1=C(C=C(C(=C1)C)C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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